(-)-Abscisic acid (CAS 14398-53-9), also designated as (1R,4S)-abscisic acid or (-)-ABA, is the unnatural enantiomer of the ubiquitous plant hormone abscisic acid. While it shares the identical molecular formula (C15H20O4) and fundamental physicochemical properties with the naturally occurring (+)-enantiomer, its inverted stereochemistry at the C-1' position fundamentally alters its biological recognition and metabolic fate [1]. In commercial procurement and advanced laboratory workflows, (-)-ABA is primarily sourced as a high-value stereospecific probe, an essential negative control for validating canonical plant receptor assays, and a unique ligand for mammalian LANCL2 receptor research where plant-specific artifacts must be eliminated.
Substituting (-)-ABA with the cheaper racemic (±)-ABA or the natural (+)-ABA completely invalidates stereospecific receptor and metabolic assays in advanced research workflows. Because (+)-ABA binds with high affinity to canonical plant PYR/PYL/RCAR receptors, utilizing a racemic mixture masks any non-canonical or enantiomer-specific effects, leading to false positives in pathway validation [1]. Furthermore, the natural (+)-enantiomer is rapidly degraded by 8'-hydroxylase (CYP707A) into phaseic acid, whereas (-)-ABA resists this primary pathway and routes toward 7'-hydroxylation. Consequently, generic substitution fails when a researcher requires a metabolically stable analog, a tracer for alternative cytochrome P450 pathways, or an inactive control to rigorously validate canonical signaling.
Canonical plant ABA receptors, such as RCAR1/PYL9, exhibit strict stereoselectivity that is critical for assay reproducibility. While the natural (+)-ABA binds RCAR1 and enhances its affinity for the ABI2 phosphatase by approximately 10-fold (shifting the apparent KD from ~660 nM to ~64 nM) to inhibit phosphatase activity, the unnatural (-)-ABA enantiomer is strongly discriminated against and remains relatively ineffective at inhibiting ABI1/ABI2 [1].
| Evidence Dimension | Phosphatase inhibition via RCAR1/PYL9 receptor complex |
| Target Compound Data | (-)-ABA is structurally discriminated against and ineffective at inhibiting ABI1/ABI2 |
| Comparator Or Baseline | (+)-ABA (Natural) reduces apparent KD to ~64 nM and strongly inhibits phosphatase activity |
| Quantified Difference | >10-fold difference in functional receptor affinity enhancement |
| Conditions | In vitro isothermal titration calorimetry and phosphatase inhibition assays |
Procuring (-)-ABA provides an essential negative control to definitively prove whether a physiological response is mediated by the canonical PYR/PYL/RCAR pathway.
The stereochemistry of ABA dictates its primary degradation pathway, which impacts its suitability as a metabolic tracer. The natural (+)-ABA is predominantly oxidized by ABA 8'-hydroxylase (CYP707A) to 8'-hydroxy-ABA, which rapidly cyclizes to phaseic acid. In contrast, (-)-ABA is not a primary substrate for this canonical pathway; instead, in systems such as corn cell cultures, (-)-ABA is metabolized almost exclusively to 7'-hydroxy-ABA [1].
| Evidence Dimension | Primary metabolic degradation product |
| Target Compound Data | (-)-ABA metabolizes almost exclusively to 7'-hydroxy-ABA |
| Comparator Or Baseline | (+)-ABA metabolizes to 8'-hydroxy-ABA and subsequently phaseic acid |
| Quantified Difference | Near-complete shift in hydroxylation position (8'- vs 7'-position) |
| Conditions | In vivo cellular metabolism assays (e.g., suspension-cultured cells) |
This metabolic divergence makes (-)-ABA critical for researchers needing to isolate 7'-hydroxylation pathways without interference from the dominant 8'-hydroxylase cascade.
Unlike plant PYR/PYL/RCAR receptors that strictly require the (+)-enantiomer, the mammalian LANCL2 receptor recognizes both enantiomers. When tested on human innate immune cells, (-)-ABA and (+)-ABA were found to be similarly effective in inducing intracellular Ca2+ increases and stimulating chemotaxis [1]. This demonstrates that (-)-ABA retains full biological activity in specific mammalian endocrine and immune pathways.
| Evidence Dimension | Intracellular Ca2+ mobilization and chemotaxis |
| Target Compound Data | (-)-ABA effectively triggers Ca2+ increase and functional responses |
| Comparator Or Baseline | (+)-ABA (Natural) shows similar efficacy |
| Quantified Difference | Equipotent activity (no significant stereoselective discrimination) |
| Conditions | Human innate immune cells and LANCL2-expressing mammalian models |
For mammalian pharmacological research, (-)-ABA allows targeted study of the LANCL2 pathway while ruling out contamination by plant-specific receptor interactions.
(-)-ABA is the premier choice as a negative control in plant physiology to confirm that a given stress response or gene expression profile is exclusively mediated by the stereospecific PYR/PYL/RCAR receptor family [1].
Because it bypasses the standard 8'-hydroxylase (CYP707A) degradation route, (-)-ABA is utilized to study the kinetics and induction of alternative cytochrome P450 enzymes, specifically 7'-hydroxylases, without cross-contamination [1].
In cross-kingdom research focusing on diabetes, glycemic control, and immune responses, (-)-ABA is procured to study LANCL2-mediated calcium mobilization and cAMP production without the confounding variables associated with plant-specific receptor binding [1].
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